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Compound of Interest

Compound Name: (2-Phenoxy-5-thiazolyl)-methanol

Cat. No.: B8375395

Part 1: Strategic Process Overview
Retrosynthetic Logic & Route Selection

The synthesis is disconnected into two primary unit operations. The critical design choice is the
timing of the phenoxy group installation.

o Strategy: Install the phenoxy group via

on an activated thiazole core before reducing the C5-substituent.

» Rationale: The C5-ester group in Ethyl 2-chlorothiazole-5-carboxylate acts as an electron-
withdrawing group (EWG), activating the C2-position for nucleophilic attack by the phenoxide
ion. Reducing the ester to a methanol first would remove this activation, making the
subsequent displacement of the chlorine significantly more difficult and requiring harsher
conditions that degrade the alcohol.

The "Golden" Pathway
e Step 1(
): Reaction of Ethyl 2-chlorothiazole-5-carboxylate with Phenol using inorganic base.

o Step 2 (Reduction): Selective reduction of the ester moiety to the primary alcohol using
Sodium Borohydride (
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Figure 1: Strategic synthesis flow emphasizing the activation of the thiazole core for
substitution prior to reduction.

Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-phenoxythiazole-5-
carboxylate

Obijective: Displace the C2-chlorine with a phenoxy group. Scale: 100 g Input Basis.

Reagents & Materials
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MW ( g/mol

Reagent Equiv.[1][2] Mass (g) Moles Role

Ethyl 2-

chlorothiazole

5 191.64 1.0 100.0 0.522 SM

carboxylate

Phenol 94.11 11 54.0 0.574 Nucleophile

Potassium

Carbonate (138 51 15 108.2 0.783 Base

)

DMF

(Dimethylfor 500 mL Solvent

mamide)

Water 1500 mL Quench
Protocol

Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, internal temperature

probe, and nitrogen inlet.

Charging: Charge DMF (500 mL), Phenol (54.0 g), and

(108.2 g) into the reactor. Stir at 25°C for 15 minutes to generate the phenoxide in situ.

o Expert Insight: Pre-forming the phenoxide ensures rapid reaction onset. Use anhydrous

(milled) to maximize surface area.

Addition: Add Ethyl 2-chlorothiazole-5-carboxylate (100.0 g) in one portion. The reaction is

slightly exothermic; monitor temperature.

Reaction: Heat the mixture to 90°C. Maintain agitation at 300 RPM.

Monitoring: Monitor by HPLC. Reaction is typically complete within 4—6 hours.
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o Specification: < 1.0% area unreacted chloro-thiazole.

e Quench & Isolation:
o Cool the reaction mixture to 20°C.
o Slowly add Water (1500 mL) over 30 minutes. The product will precipitate as a solid.

o Critical Control: rapid addition may cause oiling out. Add water slowly to induce crystal
growth.

o Filtration: Stir the slurry for 1 hour at 5-10°C. Filter the solids.
e Wash: Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.
e Drying: Dry in a vacuum oven at 45°C for 12 hours.

o Expected Yield: 115-120 g (88-92%).

o Appearance: Off-white to pale yellow solid.

Step 2: Reduction to (2-Phenoxy-5-thiazolyl)-methanol

Objective: Selective reduction of the ester to the alcohol without over-reduction or ring
cleavage. Scale: 100 g Input (Intermediate).

Reagents & Materials
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MW ( g/mol .
Reagent | Equiv.[1][2] Mass (g) Moles Role

Ethyl 2-
phenoxythiaz

o5 249.29 1.0 100.0 0.401 SM
ole-5-

carboxylate

Sodium

Borohydride ( 37.83 2.5 37.9 1.00 Reductant

)

Methanol
(MeOH)

800 mL - Solvent

Acetic Acid /

g.s. - Quench
Water

Protocol

Setup: Equip a 3L reactor with a reflux condenser, dosing funnel, and nitrogen sweep.
o Safety Note:
gas is evolved. Ensure adequate venting.

Charging: Charge Ethyl 2-phenoxythiazole-5-carboxylate (100.0 g) and Methanol (600 mL).
Stir to suspend/dissolve.

Activation: Cool the mixture to 0-5°C.
Addition: Dissolve

(37.9 g) in Methanol (200 mL) (stabilized with 0.1% NaOH if holding >1h). Add this solution
dropwise to the reactor over 60 minutes.

o Exotherm Control: Maintain internal temperature < 15°C.

Reaction: After addition, allow the reaction to warm to 20°C. Stir for 3 hours.
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o Expert Insight: If the reaction stalls, a catalytic amount of

(0.1 eq) can be added to boost the reducing power of the borohydride.

e Quench:
o Cool to 5°C.
o Carefully add Acetone (20 mL) to quench excess hydride (optional, but safer than acid).
o Adjust pH to 6—7 using 10% Aqueous Acetic Acid.

o Workup:
o Concentrate the mixture under vacuum to remove bulk Methanol (approx. 80% removal).
o Add Water (500 mL) and extract with Ethyl Acetate (2 x 400 mL).

o Alternative (Precipitation): If the product crystallizes upon water addition, filtration is
preferred over extraction for scale.

 Purification: Wash organics with Brine, dry over

, and concentrate.

o Recrystallize from Toluene/Heptane if purity < 98%.
e Final Product: (2-Phenoxy-5-thiazolyl)-methanol.

o Expected Yield: 70-75 g (84—-90%).

o Purity: > 99.0% (HPLC).

Part 3: Process Safety & Critical Control Points

(CCPs)
Impurity Control Strategy

The following impurities must be monitored during the process validation phase:
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Impurity

Origin

Control Strategy

2-Hydroxythiazole derivative

Hydrolysis of Cl-thiazole by

water in Step 1.

Ensure DMF is dry (<0.1%

). Use anhydrous

Bis-phenoxy byproduct

Unlikely, but possible if C5 is
also activated.

Cb5-ester prevents this.

Maintain 1.1 eq Phenol limit.

Over-reduced alkane

Reduction of C-OH to C-H.

Control

stoichiometry. Avoid strong

Lewis acids.

Process Logic Diagram
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Figure 2: Logic flow for In-Process Controls (IPC) and Critical Control Points (CCP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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